3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their unique electronic and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions. This reaction is known for its versatility and robustness, although the limited variety and high cost of commercially available isocyanides can be a disadvantage .
Industrial Production Methods
the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and specific properties .
Uniqueness
What sets 3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid apart is its unique combination of functional groups, which confer specific electronic and chemical properties . This makes it particularly valuable for certain applications, such as in the development of new therapeutic agents or as a catalyst in industrial processes .
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
(E)-3-[8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13N3O4/c1-11-4-3-9-19-14(7-8-15(21)22)16(18-17(11)19)12-5-2-6-13(10-12)20(23)24/h2-10H,1H3,(H,21,22)/b8-7+ |
InChI Key |
IWBZHEROSCGDQL-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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